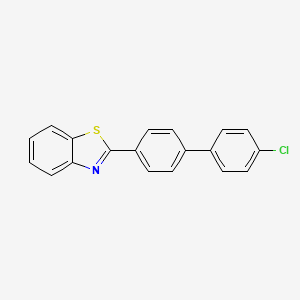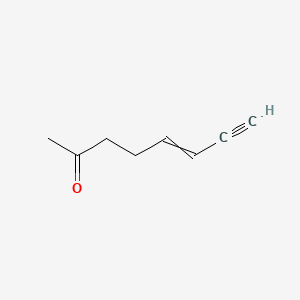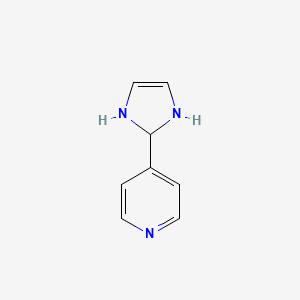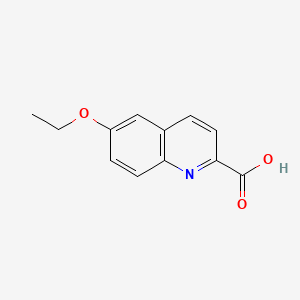![molecular formula C120H206N44O35S B561557 [Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)
[Ala11,D-Leu15]-Orexin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Ala11,D-Leu15]-Orexin B ist ein synthetisches Peptid, das als potenter und selektiver Agonist für den Orexin-2-Rezeptor (OX2) wirkt. Diese Verbindung leitet sich vom natürlichen Neuropeptid Orexin B ab, mit spezifischen Modifikationen an der 11. und 15. Aminosäureposition, wo Alanin bzw. D-Leucin substituiert sind . Die Verbindung zeigt eine 400-fache Selektivität für OX2 gegenüber dem Orexin-1-Rezeptor (OX1), was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von [Ala11,D-Leu15]-Orexin B beinhaltet die Festphasenpeptidsynthese (SPPS), ein gängiges Verfahren zur Herstellung von Peptiden. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure an ein festes Harz, gefolgt von der sequentiellen Zugabe geschützter Aminosäuren. Jede Aminosäure wird unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt. Nachdem die Peptidkette vollständig aufgebaut ist, wird sie vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für [Ala11,D-Leu15]-Orexin B nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des SPPS-Prozesses beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung automatisierter Peptidsynthesizer und die Anwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung, um die gewünschten Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
[Ala11,D-Leu15]-Orexin B unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung. Es ist relativ stabil und nimmt unter normalen Bedingungen nicht leicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .
Gängige Reagenzien und Bedingungen
Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), Hydroxybenzotriazol (HOBt)
Abspaltungsreagenzien: Trifluoressigsäure (TFA) zum Entfernen des Peptids vom Harz
Reinigung: Hochleistungsflüssigkeitschromatographie (HPLC)
Hauptprodukte
Das Hauptprodukt der Synthese ist das [Ala11,D-Leu15]-Orexin B-Peptid selbst, mit einem Molekulargewicht von etwa 2857,26 g/mol .
Wissenschaftliche Forschungsanwendungen
[Ala11,D-Leu15]-Orexin B wird aufgrund seiner hohen Selektivität für den Orexin-2-Rezeptor in der wissenschaftlichen Forschung ausgiebig verwendet. Zu seinen Anwendungen gehören:
Neurowissenschaften: Untersuchung der Rolle von Orexin-Rezeptoren bei der Regulierung von Schlaf-Wach-Zyklen, Fressverhalten und Erregung.
Pharmakologie: Untersuchung der potenziellen therapeutischen Wirkungen von Orexin-Rezeptor-Agonisten bei der Behandlung von Schlafstörungen wie Narkolepsie.
Verhaltensstudien: Untersuchung der Auswirkungen der Aktivierung von Orexin-Rezeptoren auf Angst, Depression und Sozialverhalten bei Tiermodellen.
Wirkmechanismus
[Ala11,D-Leu15]-Orexin B entfaltet seine Wirkung, indem es selektiv an den Orexin-2-Rezeptor (OX2) bindet und ihn aktiviert. Diese Aktivierung löst intrazelluläre Signalwege aus, die G-Proteine involvieren, was zur Modulation der neuronalen Aktivität führt. Die hohe Selektivität der Verbindung für OX2 gegenüber OX1 ist auf die spezifischen Aminosäureaustausche an Position 11 und 15 zurückzuführen .
Wirkmechanismus
[Ala11,D-Leu15]-Orexin B exerts its effects by selectively binding to and activating the orexin-2 receptor (OX2). This activation triggers intracellular signaling pathways involving G-proteins, leading to the modulation of neuronal activity. The compound’s high selectivity for OX2 over OX1 is attributed to the specific amino acid substitutions at positions 11 and 15 .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Orexin A: Ein natürliches Neuropeptid, das sowohl OX1- als auch OX2-Rezeptoren aktiviert.
Einzigartigkeit
[Ala11,D-Leu15]-Orexin B ist einzigartig aufgrund seiner hohen Selektivität für den Orexin-2-Rezeptor, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen von OX2 ohne die verwirrenden Effekte der OX1-Aktivierung macht .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H206N44O35S/c1-17-60(10)93(115(197)158-77(44-59(8)9)113(195)162-94(65(15)167)116(198)150-68(95(126)177)34-40-200-16)161-91(175)51-137-96(178)61(11)143-97(179)62(12)146-108(190)78(45-66-47-133-55-142-66)157-112(194)79(46-87(125)171)149-89(173)49-139-102(184)80(53-165)159-99(181)64(14)145-105(187)72(29-32-85(123)169)154-110(192)75(42-57(4)5)156-111(193)76(43-58(6)7)155-106(188)70(25-20-37-136-120(131)132)152-107(189)73(30-33-86(124)170)151-98(180)63(13)144-104(186)69(24-19-36-135-119(129)130)147-88(172)48-138-101(183)71(28-31-84(122)168)153-109(191)74(41-56(2)3)148-90(174)50-140-114(196)82-26-21-39-164(82)117(199)83-27-22-38-163(83)92(176)52-141-103(185)81(54-166)160-100(182)67(121)23-18-35-134-118(127)128/h47,55-65,67-83,93-94,165-167H,17-46,48-54,121H2,1-16H3,(H2,122,168)(H2,123,169)(H2,124,170)(H2,125,171)(H2,126,177)(H,133,142)(H,137,178)(H,138,183)(H,139,184)(H,140,196)(H,141,185)(H,143,179)(H,144,186)(H,145,187)(H,146,190)(H,147,172)(H,148,174)(H,149,173)(H,150,198)(H,151,180)(H,152,189)(H,153,191)(H,154,192)(H,155,188)(H,156,193)(H,157,194)(H,158,197)(H,159,181)(H,160,182)(H,161,175)(H,162,195)(H4,127,128,134)(H4,129,130,135)(H4,131,132,136)/t60-,61-,62-,63-,64-,65+,67-,68-,69-,70-,71-,72-,73-,74-,75+,76-,77-,78-,79-,80-,81-,82-,83-,93-,94-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURUUKNICBOUOQ-UBNRXWOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H206N44O35S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2857.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of [Ala11,D-Leu15]-Orexin B?
A1: this compound is a potent and selective agonist of the orexin 2 receptor (OX2R), a G protein-coupled receptor primarily found in the central nervous system. [, ] Binding to OX2R triggers a cascade of intracellular signaling events, ultimately influencing neuronal excitability and neurotransmitter release. [, ]
Q2: How does this compound differ from Orexin A in its receptor binding and effects?
A2: While Orexin A activates both OX1R and OX2R, this compound demonstrates a high selectivity for OX2R. [, ] This selectivity translates to distinct pharmacological profiles, with this compound exhibiting more specific effects on sleep/wake regulation and cataplexy without the potential reinforcing effects associated with OX1R activation. []
Q3: What are the key physiological effects of this compound administration observed in animal models?
A3: In rodent models of narcolepsy, this compound effectively increases wakefulness, stabilizes sleep architecture by reducing transitions between wakefulness and NREM sleep, and reduces cataplexy-like episodes. [] This highlights its potential as a treatment for sleep-wake disorders associated with orexin deficiency.
Q4: How does this compound influence glutamatergic transmission in the ventral tegmental area (VTA)?
A4: this compound enhances glutamatergic transmission in the VTA through two main mechanisms: 1) it increases presynaptic glutamate release in a protein kinase C (PKC)-dependent manner, and 2) it potentiates postsynaptic NMDA receptor activity, also via PKC activation. [] This suggests a role for OX2R in modulating reward and motivational processes.
Q5: Has this compound demonstrated efficacy in alleviating cardiovascular dysfunction?
A5: While Orexin A is known to elevate blood pressure and heart rate, this compound has demonstrated a cardioprotective effect in models of ischemia/reperfusion injury. [] This cardioprotection is linked to the activation of ERK1/2 and Akt signaling pathways in myocardial tissue. [] Interestingly, this effect is not seen with Orexin A, suggesting a unique role for OX2R in cardiac function.
Q6: Are there any known links between OX2R expression and human heart failure?
A6: Research suggests a potential correlation between OX2R and heart failure. Studies have shown a significant inverse correlation between OX2R expression and the severity of heart failure symptoms as assessed by the New York Heart Association (NYHA) functional classification. [] This finding warrants further investigation into the therapeutic potential of OX2R agonists in heart failure.
Q7: What are the potential advantages of targeting OX2R selectively for therapeutic purposes?
A7: Selective OX2R agonism, like that achieved with this compound, offers several potential advantages. These include: * Targeted effects on sleep/wake regulation and cataplexy: This minimizes the risk of off-target effects associated with broader orexin receptor activation. []* Reduced potential for drug-seeking behavior: Unlike Orexin A, this compound does not induce drug-seeking behavior in mice, suggesting a safer profile regarding addiction liability. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)



![Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy-](/img/structure/B561497.png)
